
4-Mercaptomethyl Dipicolinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Mercaptomethyl Dipicolinic Acid is a polymerized, bifunctional molecule . It is used as a luminescent probe to study the structure and dynamics of proteins . It has a molecular formula of C8 H7 N O4 S and a molecular weight of 213.21 .
Chemical Reactions Analysis
4-Mercaptomethyl Dipicolinic Acid has been used to generate a site-specific lanthanide binding site by attaching it via a disulfide bond to proteins . This has been used to measure pseudocontact shifts (PCS) and magnetically induced residual dipolar couplings (RDC) .Scientific Research Applications
Paramagnetic NMR Spectroscopy and Protein Labeling : 4-Mercaptomethyl Dipicolinic Acid is used for site-specific labeling of proteins with paramagnetic lanthanide ions, aiding in NMR spectroscopy. This application facilitates the study of protein structures and interactions (Su et al., 2008).
Insecticidal Toxin : Extracted from Paecilomyces fumosoroseus, Dipicolinic Acid shows potential as a bioinsecticide against whitefly nymphs. This discovery is significant for integrated pest management programs (Asaff et al., 2005).
Optical Lanthanide Probes : Dipicolinic Acid derivatives are effective antennae for luminescent probes containing lanthanides like Europium and Terbium. These probes are applicable in luminescence studies under various excitations (Chamas et al., 2010).
Pyridine-2,6-Dicarboxylic Acid Polymorphism : Research on anhydrous pyridine-2,6-dicarboxylic acid explores its polymorphic forms and solid-state architectures, which can impact pharmaceutical and material science applications (Grossel et al., 2006).
Metallo-Beta-Lactamase Detection : Dipicolinic Acid is evaluated for detecting metallo-beta-lactamase-producing Pseudomonas aeruginosa, a critical concern in antibiotic resistance studies (Kimura et al., 2005).
Bacterial Spore Detection : The unique presence of Dipicolinic Acid in bacterial spores like Bacillus and Clostridium is leveraged for detecting these organisms, using techniques like Tb3+ luminescence (Cable et al., 2007).
Gluconeogenesis Inhibition : 3-Mercaptopicolinic Acid, a derivative, acts as an inhibitor of gluconeogenesis, with potential applications in diabetes research and metabolic studies (Ditullio et al., 1974).
Radiogenic Strontium Isotopes Analysis : Dipicolinic Acid is utilized in estimating endospore numbers in sediment samples, facilitating the analysis of stable and radiogenic strontium isotopes (Fietzke et al., 2007).
Label-Free Nanopore Back Titration : A novel label-free nanopore back titration method for detecting Dipicolinic Acid, a marker for bacterial spores, demonstrates applications in medical, biological, and environmental detection (Han et al., 2015).
Europium and Americium Dipicolinate Complexes : Studies on dipicolinic acid complexes with trivalent lanthanides and actinides, like Europium and Americium, are relevant for nuclear chemistry and separations technology (Heathman & Nash, 2012).
properties
IUPAC Name |
4-(sulfanylmethyl)pyridine-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-7(11)5-1-4(3-14)2-6(9-5)8(12)13/h1-2,14H,3H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVZILXOOFJPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857963 |
Source


|
| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
CAS RN |
1040401-18-0 |
Source


|
| Record name | 4-(Mercaptomethyl)-2,6-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040401-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

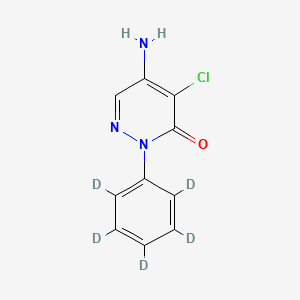
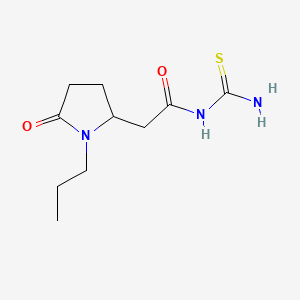


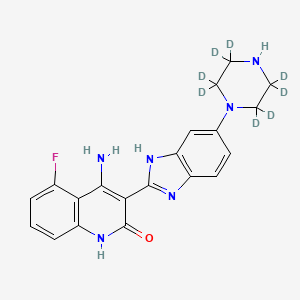
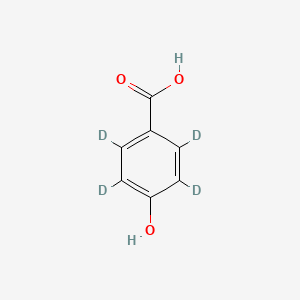
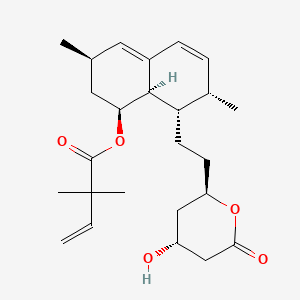

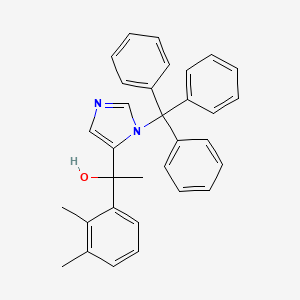

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)
